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Compound of Interest

Compound Name: Cyclobut-2-en-1-ol

Cat. No.: B14303593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclobut-2-en-1-ol, a valuable building block in organic synthesis. Due to the limited

availability of published experimental spectra for this specific compound, this document focuses

on predicted data derived from established spectroscopic principles. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also presented to facilitate the analysis of this and structurally

related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Cyclobut-2-en-1-ol.
These values are calculated based on the chemical structure and typical ranges observed for

similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for
Cyclobut-2-en-1-ol
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.0 - 6.2 m 2H H-2, H-3 (vinylic)

~4.8 - 5.0 m 1H H-1 (methine)

~2.5 - 2.7 m 2H H-4 (allylic)

Variable (broad) s 1H -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for
Cyclobut-2-en-1-ol
Solvent: CDCl₃, Reference: TMS (δ 0.0 ppm)

Chemical Shift (δ, ppm) Assignment

~135 - 140 C-2, C-3

~70 - 75 C-1

~30 - 35 C-4

Table 3: Predicted Infrared (IR) Spectroscopy Data for
Cyclobut-2-en-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Strong, Broad O-H stretch (alcohol)

~3100 - 3000 Medium =C-H stretch (alkene)

~2960 - 2850 Medium C-H stretch (alkane)

~1650 Medium, Sharp C=C stretch (alkene)

~1200 - 1000 Strong C-O stretch (alcohol)
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Table 4: Predicted Mass Spectrometry (MS) Data for
Cyclobut-2-en-1-ol
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment

70 Moderate [M]⁺ (Molecular Ion)

69 High [M-H]⁺

55 High [M-CH₃]⁺

41 High [C₃H₅]⁺ (Allyl cation)

39 Moderate [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are designed for researchers with a foundational understanding of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of Cyclobut-2-en-1-ol.

Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS)

Cyclobut-2-en-1-ol sample
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Pipettes and vials

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of Cyclobut-2-en-1-ol into a clean, dry vial.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

Add a small drop of TMS to the solution to serve as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of

45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds).

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum

with an adequate signal-to-noise ratio.

Data Processing:
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Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃

signal at 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Cyclobut-2-en-1-ol using Attenuated

Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

FTIR spectrometer equipped with a diamond ATR accessory.

Cyclobut-2-en-1-ol sample

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable

solvent.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the instrument and ambient atmosphere

(e.g., CO₂ and water vapor).

Sample Analysis:
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Place a small drop of neat Cyclobut-2-en-1-ol directly onto the center of the ATR crystal.

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Analysis:

The software will automatically perform a background subtraction.

Analyze the resulting spectrum for characteristic absorption bands corresponding to the

functional groups in Cyclobut-2-en-1-ol (O-H, C=C, C-O, and C-H bonds).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Cyclobut-2-en-1-ol
using Electron Ionization (EI) Mass Spectrometry.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.

Volatile solvent (e.g., dichloromethane or diethyl ether)

Cyclobut-2-en-1-ol sample

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of Cyclobut-2-en-1-ol (e.g., ~100 ppm) in a volatile solvent.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

The GC will separate the components of the sample, with the pure Cyclobut-2-en-1-ol
eluting at a specific retention time.
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The eluted compound will then enter the mass spectrometer.

Mass Spectrometry Parameters:

In the ion source, the sample molecules will be bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are then accelerated and separated by the mass analyzer based on

their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of the ions as a function

of their m/z ratio.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of

Cyclobut-2-en-1-ol (70.09 g/mol ).

Analyze the fragmentation pattern to identify characteristic fragment ions. This information

can be used to confirm the structure of the molecule.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Cyclobut-2-en-1-ol.
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Caption: General workflow for the spectroscopic analysis of Cyclobut-2-en-1-ol.

To cite this document: BenchChem. [Spectroscopic Characterization of Cyclobut-2-en-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14303593#spectroscopic-data-for-cyclobut-2-en-1-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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